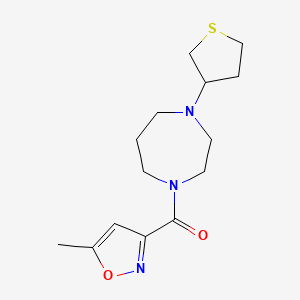
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the diazepane and tetrahydrothiophene moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepane nitrogen atoms or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学研究应用
Chemistry
In chemistry, (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It could be used in the treatment of various diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and diazepane moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it a valuable molecule for research and application.
生物活性
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the isoxazole ring followed by the introduction of the diazepane and tetrahydrothiophene moieties. The reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in drug development.
- Receptor Binding : The compound has shown potential in binding to certain receptors, influencing various biological pathways.
Case Studies
- Enzyme Inhibition Studies :
- Receptor Interaction :
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively at active sites, altering the function of these targets and modulating biological pathways.
Comparative Analysis
To understand its uniqueness, we compare this compound with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor binding |
| (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone | Similar | Moderate enzyme inhibition |
| (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propanone | Similar | Low receptor affinity |
Research Findings
Recent studies have focused on the pharmacological applications of this compound:
属性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-11-9-13(15-19-11)14(18)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCPCJAGBJLANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













